molecular formula C21H23N3O B249281 2-(7,8-dimethyl-3,4-dihydropyrimido[1,2-a]benzimidazol-10(2H)-yl)-1-(4-methylphenyl)ethanone

2-(7,8-dimethyl-3,4-dihydropyrimido[1,2-a]benzimidazol-10(2H)-yl)-1-(4-methylphenyl)ethanone

Cat. No. B249281
M. Wt: 333.4 g/mol
InChI Key: RLZPCBYQQGAMOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(7,8-dimethyl-3,4-dihydropyrimido[1,2-a]benzimidazol-10(2H)-yl)-1-(4-methylphenyl)ethanone is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Scientific Research Applications

2-(7,8-dimethyl-3,4-dihydropyrimido[1,2-a]benzimidazol-10(2H)-yl)-1-(4-methylphenyl)ethanone has been extensively studied for its potential applications in various scientific fields. It has been found to exhibit antibacterial, antifungal, anticancer, and anti-inflammatory activities. The compound has also been investigated for its potential use in drug delivery systems due to its ability to penetrate cell membranes.

Mechanism of Action

The exact mechanism of action of 2-(7,8-dimethyl-3,4-dihydropyrimido[1,2-a]benzimidazol-10(2H)-yl)-1-(4-methylphenyl)ethanone is not fully understood. However, it is believed to act through the inhibition of key enzymes involved in various biological processes, such as DNA replication and protein synthesis.
Biochemical and Physiological Effects:
Studies have shown that 2-(7,8-dimethyl-3,4-dihydropyrimido[1,2-a]benzimidazol-10(2H)-yl)-1-(4-methylphenyl)ethanone exhibits significant biochemical and physiological effects. It has been found to induce apoptosis in cancer cells, inhibit the growth of bacteria and fungi, and reduce inflammation in animal models.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 2-(7,8-dimethyl-3,4-dihydropyrimido[1,2-a]benzimidazol-10(2H)-yl)-1-(4-methylphenyl)ethanone in lab experiments is its wide range of potential applications. However, the compound is also associated with certain limitations, such as its low solubility in water and the need for specialized equipment for its synthesis.

Future Directions

There are several future directions for the research on 2-(7,8-dimethyl-3,4-dihydropyrimido[1,2-a]benzimidazol-10(2H)-yl)-1-(4-methylphenyl)ethanone. One potential area of focus is the development of novel drug delivery systems that utilize the compound's ability to penetrate cell membranes. Another area of interest is the investigation of the compound's potential use in the treatment of various diseases, such as cancer and bacterial infections.
In conclusion, 2-(7,8-dimethyl-3,4-dihydropyrimido[1,2-a]benzimidazol-10(2H)-yl)-1-(4-methylphenyl)ethanone is a chemical compound that has significant potential for use in various scientific fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the compound's potential and develop novel applications for it.

Synthesis Methods

2-(7,8-dimethyl-3,4-dihydropyrimido[1,2-a]benzimidazol-10(2H)-yl)-1-(4-methylphenyl)ethanone can be synthesized through a multistep process involving the condensation of 4-methylacetophenone with 2-aminobenzimidazole, followed by cyclization and reduction reactions. This synthesis method has been optimized to yield high purity and yield of the compound.

properties

Product Name

2-(7,8-dimethyl-3,4-dihydropyrimido[1,2-a]benzimidazol-10(2H)-yl)-1-(4-methylphenyl)ethanone

Molecular Formula

C21H23N3O

Molecular Weight

333.4 g/mol

IUPAC Name

2-(7,8-dimethyl-3,4-dihydro-2H-pyrimido[1,2-a]benzimidazol-10-yl)-1-(4-methylphenyl)ethanone

InChI

InChI=1S/C21H23N3O/c1-14-5-7-17(8-6-14)20(25)13-24-19-12-16(3)15(2)11-18(19)23-10-4-9-22-21(23)24/h5-8,11-12H,4,9-10,13H2,1-3H3

InChI Key

RLZPCBYQQGAMOM-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C(=O)CN2C3=C(C=C(C(=C3)C)C)N4C2=NCCC4

Canonical SMILES

CC1=CC=C(C=C1)C(=O)CN2C3=C(C=C(C(=C3)C)C)N4C2=NCCC4

Origin of Product

United States

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